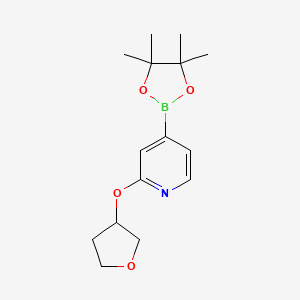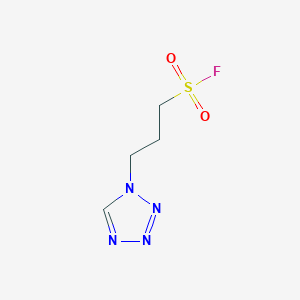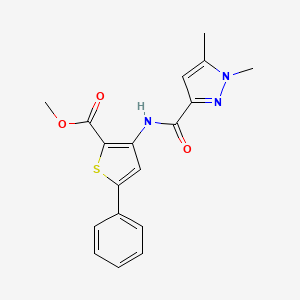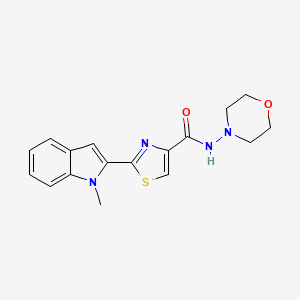![molecular formula C8H10ClN5 B2817148 [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride CAS No. 1268982-31-5](/img/structure/B2817148.png)
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1268982-31-5. Its molecular weight is 211.65 and its IUPAC name is 5-methyl-2-(1H-tetraazol-1-yl)phenylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H . Unfortunately, the specific 3D structure is not available in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride”:
Pharmaceutical Development
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride: is extensively studied for its potential in pharmaceutical development. Its tetrazole ring structure is known for bioisosterism with carboxylic acids, making it a valuable scaffold in drug design. This compound can enhance the pharmacokinetic properties of drugs, such as increasing metabolic stability and improving bioavailability .
Antimicrobial Agents
Research has shown that tetrazole derivatives, including [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride, exhibit significant antimicrobial activity. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Coordination Chemistry
In coordination chemistry, [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride serves as a ligand that can form stable complexes with various metal ions. These metal complexes have applications in catalysis, material science, and as models for biological systems .
Energetic Materials
Tetrazole derivatives are known for their high nitrogen content, which imparts energetic properties. [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride can be used in the synthesis of energetic materials, such as explosives and propellants, due to its ability to release a large amount of energy upon decomposition .
Biochemical Probes
This compound can be utilized as a biochemical probe in various assays and experiments. Its unique structure allows it to interact with specific biological targets, aiding in the study of enzyme functions, receptor binding, and other biochemical processes .
Material Science
In material science, [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride is used to develop advanced materials with unique properties. These materials can be applied in areas such as electronics, photonics, and nanotechnology, where the tetrazole moiety contributes to the desired characteristics .
Medicinal Chemistry
The compound is also explored in medicinal chemistry for its potential therapeutic applications. It can be modified to create derivatives with enhanced biological activity, targeting diseases such as cancer, inflammation, and cardiovascular disorders .
Environmental Chemistry
In environmental chemistry, [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride is studied for its role in pollutant degradation and environmental remediation. Its ability to form complexes with heavy metals can be leveraged to remove contaminants from water and soil .
Mechanism of Action
Target of Action
The primary targets of [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Tetrazole derivatives are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities exhibited by tetrazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
5-methyl-2-(tetrazol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPSGNMZKWAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NN=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)

![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)

![2-Chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2817072.png)

![5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2817075.png)
![5-Aminospiro[2.3]hexane-1-carboxylic acid hcl](/img/structure/B2817076.png)


![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2817081.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2817083.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2817086.png)
![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)